molecular formula C27H18FNO5 B11404667 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11404667
M. Wt: 455.4 g/mol
InChI Key: IETGPOHWSOEHGX-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran, a fluorobenzoyl, and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and the benzofuran intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Chromene Moiety: The chromene moiety can be synthesized by reacting a suitable phenol derivative with an α,β-unsaturated carbonyl compound under basic conditions.

    Coupling of the Benzofuran and Chromene Units: The final coupling step involves the reaction of the benzofuran intermediate with the chromene derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide
  • N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide
  • N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide

Uniqueness

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the chromene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H18FNO5

Molecular Weight

455.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H18FNO5/c1-14-11-19-20(30)13-23(33-22(19)12-15(14)2)27(32)29-24-18-5-3-4-6-21(18)34-26(24)25(31)16-7-9-17(28)10-8-16/h3-13H,1-2H3,(H,29,32)

InChI Key

IETGPOHWSOEHGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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